5-[benzyl(methyl)amino]-2-methylpent-3-yn-2-ol;hydrochloride
Description
5-[benzyl(methyl)amino]-2-methylpent-3-yn-2-ol;hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzyl group, a methylamino group, and a pentynol structure, making it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
5-[benzyl(methyl)amino]-2-methylpent-3-yn-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-14(2,16)10-7-11-15(3)12-13-8-5-4-6-9-13;/h4-6,8-9,16H,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOYHWOTSUXTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CCN(C)CC1=CC=CC=C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[benzyl(methyl)amino]-2-methylpent-3-yn-2-ol;hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with benzyl chloride, followed by the introduction of the methylamino group through nucleophilic substitution. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
5-[benzyl(methyl)amino]-2-methylpent-3-yn-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
5-[benzyl(methyl)amino]-2-methylpent-3-yn-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[benzyl(methyl)amino]-2-methylpent-3-yn-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The benzyl and methylamino groups allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
5-[benzyl(methyl)amino]-2-methylpent-3-yn-2-ol;hydrochloride can be compared with similar compounds such as:
5-[benzyl(methyl)amino]methyl-2-furoic acid: This compound has a similar benzyl and methylamino structure but features a furoic acid moiety instead of a pentynol structure.
2-(benzylmethylamino)ethyl acetoacetate: This compound also contains a benzylmethylamino group but has an acetoacetate structure, making it suitable for different chemical reactions and applications.
The uniqueness of this compound lies in its pentynol structure, which provides additional reactivity and versatility in chemical synthesis and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
